

BPR1K871 for AML and solid tumor research

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Compound of Interest		
Compound Name:	BPR1K871	
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An In-Depth Technical Guide to **BPR1K871** for AML and Solid Tumor Research

Executive Summary

BPR1K871 (also known as DBPR114) is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential for Acute Myeloid Leukemia (AML) and various solid tumors.[1][2][3] Developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B), **BPR1K871** has shown nanomolar efficacy in both enzymatic and cellular assays.[1][4] Its mechanism extends beyond FLT3 and AURK, targeting a range of other therapeutically relevant kinases, thereby positioning it as a promising multi-targeted agent to overcome resistance mechanisms.[1][3]

This document provides a comprehensive technical overview of **BPR1K871**, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction to BPR1K871

BPR1K871 emerged from structure-activity relationship (SAR) studies aimed at optimizing a quinazoline scaffold for dual FLT3 and AURKA inhibition.[1][2] Both FLT3 and Aurora kinases are critical targets in oncology. FLT3, a receptor tyrosine kinase, is frequently mutated in AML (e.g., FLT3-ITD), leading to uncontrolled cell proliferation.[3] Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them an attractive therapeutic target.[3][4] By simultaneously targeting these pathways, **BPR1K871** offers a strategy to combat FLT3-dependent and independent cancer growth, potentially overcoming



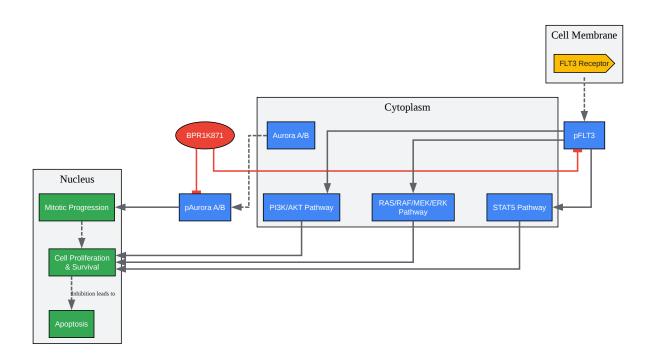
resistance to more selective FLT3 inhibitors.[3] Preclinical studies have demonstrated its efficacy in AML and solid tumor models, leading to its selection as a development candidate and its approval as an Investigational New Drug (IND) for Phase I testing by the US FDA.[1][4]

Mechanism of Action

BPR1K871 functions as an ATP-competitive inhibitor that potently blocks the kinase activity of FLT3 and Aurora Kinases. Functional studies confirmed that **BPR1K871** inhibits the autophosphorylation of FLT3 at tyrosine 591 (pFLT3 Y591) and Aurora A at threonine 288 (pAURKA T288) in a dose-dependent manner within cancer cells.[3]

A broader kinase screen using KINOMEScan technology revealed that at a concentration of 1000 nM, **BPR1K871** inhibits 77 therapeutically important kinases by over 65%, underscoring its multi-kinase inhibitor profile.[1][4] This profile includes potent inhibition of other cancerassociated kinases such as KIT and RET and their mutant forms.[5]





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BPR1K871 dual inhibition of FLT3 and Aurora kinase pathways.

Data Presentation In Vitro Enzymatic Inhibition

BPR1K871 demonstrates potent inhibition of its primary kinase targets in purified enzyme assays.



Kinase Target	IC50 (nM)		
FLT3	19		
AURKA	22		
AURKB	13		
Data sourced from references[1][4].			

In Vitro Anti-proliferative Activity

The compound shows strong anti-proliferative effects in various cancer cell lines, particularly those dependent on FLT3 signaling.

Cell Line	Cancer Type	FLT3 Status	EC50 (nM)
MOLM-13	Acute Myeloid Leukemia	ITD Mutant	~5
MV4-11	Acute Myeloid Leukemia	ITD Mutant	~5
COLO205	Colorectal Carcinoma	Wild Type	< 100
Mia-PaCa2	Pancreatic Carcinoma	Wild Type	< 100
U937	Histiocytic Lymphoma (AML)	Negative	Low μM range
K562	Chronic Myeloid Leukemia	Negative	Low μM range
KM12	Colon Carcinoma	Wild Type	> 10,000
Data sourced from references[1][3][6].			

In Vivo Efficacy in Xenograft Models

BPR1K871 has exhibited significant tumor growth inhibition in multiple mouse xenograft models following intravenous administration.[1]



Xenograft Model	Cancer Type	Dosing (IV)	Outcome
MOLM-13	Acute Myeloid Leukemia	1-10 mg/kg	Significant tumor inhibition
MV4-11	Acute Myeloid Leukemia	1-10 mg/kg	Significant tumor inhibition
COLO205	Colorectal Carcinoma	3-20 mg/kg	Significant tumor inhibition
Mia-PaCa2	Pancreatic Carcinoma	3-20 mg/kg	Significant tumor inhibition
Data sourced from references[1][3].			

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core experimental protocols used in the evaluation of **BPR1K871**.



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Preclinical evaluation workflow for BPR1K871.

Cell Viability (MTS) Assay

This assay measures the anti-proliferative activity of the compound.



- Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of BPR1K871 (or DMSO as a vehicle control) for 72 hours.
- MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol (e.g., Promega).[1]
- Incubation: Incubate the plates for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[1]
- Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the EC₅₀ value (the concentration that causes 50% reduction in cell viability) using non-linear regression analysis with software such as GraphPad Prism.[1]

Western Blot Analysis for Target Modulation

This protocol is used to confirm that **BPR1K871** inhibits the phosphorylation of its target kinases within the cell.

- Cell Treatment: Culture MV4-11 cells and treat them with varying concentrations of BPR1K871 for a specified time (e.g., 2 hours).[3]
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare total cell lysates.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:



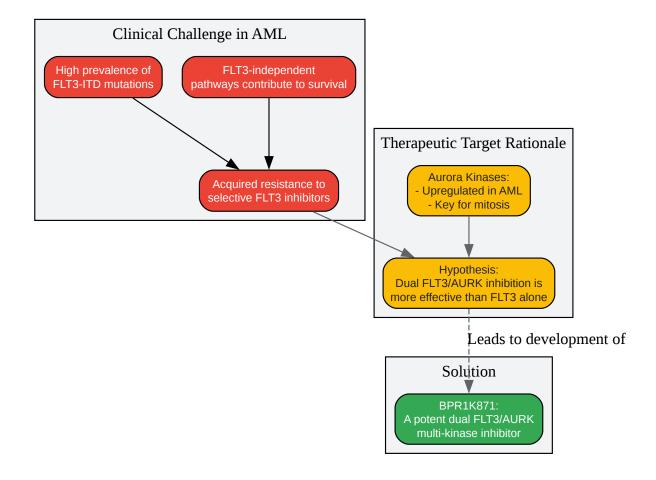
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane overnight at 4°C with primary antibodies specific for pFLT3
 (Tyr591), pAURKA (Thr288), total FLT3, total AURKA, and a loading control (e.g., β-actin).
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The reduction in the phosphorylated protein signal relative to the total protein indicates target inhibition.[3]

Animal Xenograft Studies

These studies assess the in vivo anti-tumor efficacy of **BPR1K871**.

- Animal Model: Use immunodeficient mice (e.g., nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLM-13, MV4-11, COLO205, or Mia-PaCa2) into the flank of each mouse.[1]
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into vehicle control and treatment groups.
- Drug Administration: Prepare the hydrochloride salt of BPR1K871 in a suitable vehicle.
 Administer the compound intravenously (IV) according to a predetermined schedule and dose (e.g., 1-20 mg/kg, on days 1-5 and 8-12).[1][3]
- Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
 Monitor the animals for any signs of toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
 Compare the tumor growth in the treatment groups to the vehicle control group to determine the extent of tumor growth inhibition.





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Rationale for developing **BPR1K871** as a multi-kinase inhibitor.

Conclusion and Future Directions

BPR1K871 is a well-characterized multi-kinase inhibitor with a compelling preclinical profile for the treatment of AML and solid tumors.[1][2] Its dual-targeting strategy against FLT3 and Aurora kinases provides a strong rationale for its efficacy, particularly in overcoming resistance to single-target agents. The potent in vitro and in vivo activity, combined with a well-defined mechanism of action, supports its ongoing clinical development.[1][4]

Future research should focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies to further enhance efficacy, and completing Phase I



clinical trials to establish its safety, tolerability, and pharmacokinetic profile in humans. The multi-kinase nature of **BPR1K871** suggests its potential application could be broad, warranting further investigation across a wider range of malignancies.

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